2-Methylthieno[2,3-d]thiazole
Overview
Description
2-Methylthieno[2,3-d]thiazole is a chemical compound that belongs to the category of heterocyclic compounds, incorporating both thiophene and thiazole moieties into its structure. The interest in this compound and its derivatives stems from their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of 2-Methylthieno[2,3-d]thiazole derivatives can be achieved through various methods, including microwave-assisted synthesis, conventional heating, and reactions involving metalation and subsequent reactions with elemental sulfur or selenium to form dithiolene and diselenolene complexes (Eid et al., 2007), (Yarovenko et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Methylthieno[2,3-d]thiazole derivatives has been characterized using techniques such as FTIR, NMR spectroscopy, and X-ray crystallography. These studies reveal detailed information about the molecular geometry, intramolecular hydrogen bonding, and electronic absorption behaviors (Ermiş & Durmuş, 2020).
Chemical Reactions and Properties
The chemical reactivity of 2-Methylthieno[2,3-d]thiazole derivatives includes its participation in various chemical reactions leading to the formation of complex compounds. These reactions often involve interactions with metal ions, demonstrating the compound's ability to act as a ligand forming coordination compounds with metals (Beloglazkina et al., 2007).
Scientific Research Applications
1. Antibacterial and Antioxidant Activities
- Summary of Application: Thiazole-based Schiff base compounds have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .
- Results: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
2. Diverse Biological Activities
- Summary of Application: Thiazole compounds have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted .
- Results: The results or outcomes obtained also vary depending on the specific biological activity being targeted .
3. Green Synthetic Strategies
- Summary of Application: Green chemistry approaches like the use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the synthesis of various heterocyclic compounds, including thiazoles .
- Methods of Application: One example is the synthesis of 2-alkylsulfanylthiazoles from α-bromo ketone and dithiocarbamate in the presence of H2O. The reactants were refluxed in the absence of a catalyst for 20 hours .
- Results: Substituted thiazoles were obtained in 75–90% yields .
4. Synthesis of 2-Methylthieno[3,2-b]thieno[2,3-d]thiazole
- Summary of Application: A new heterocyclic base, 2-methylthieno[3,2-b]thieno[2,3-d]thiazole, was synthesized .
- Methods of Application: The compound was synthesized by heating 2-acetamido-3-hydroxythieno[3,2-b]thiophene with phosphorus pentasulfide .
- Results: The synthesis resulted in the formation of 2-methylthieno[3,2-b]thieno[2,3-d]thiazole .
Safety And Hazards
2-Methylthieno[2,3-d]thiazole should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .
properties
IUPAC Name |
2-methylthieno[2,3-d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS2/c1-4-7-6-5(9-4)2-3-8-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRYMIMXAYOASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432165 | |
Record name | 2-Methylthieno[2,3-d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthieno[2,3-d]thiazole | |
CAS RN |
61612-02-0 | |
Record name | 2-Methylthieno[2,3-d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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